molecular formula C8H8ClNO3S B12947895 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-sulfonyl chloride CAS No. 1196153-19-1

7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-sulfonyl chloride

Cat. No.: B12947895
CAS No.: 1196153-19-1
M. Wt: 233.67 g/mol
InChI Key: JOPNKFRSZPJNHG-UHFFFAOYSA-N
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Description

7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-sulfonyl chloride is a heterocyclic compound that features a fused pyrano-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-sulfonyl chloride typically involves the reaction of 3-amino-7-ethyl-7-methyl-7,8-dihydro-5H-pyrano[4,3-B]thieno[3,2-E]pyridine-2-carboxylic acid ethyl ester with chloroacetic acid chloride, triethyl orthoformate, hydrazine hydrate, and phenyl chloroformate . This method allows for the formation of the desired sulfonyl chloride derivative under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. Typical conditions involve the use of a base such as triethylamine or pyridine to facilitate the substitution.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-sulfonyl chloride has several applications in scientific research

Properties

CAS No.

1196153-19-1

Molecular Formula

C8H8ClNO3S

Molecular Weight

233.67 g/mol

IUPAC Name

7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-sulfonyl chloride

InChI

InChI=1S/C8H8ClNO3S/c9-14(11,12)7-3-6-5-13-2-1-8(6)10-4-7/h3-4H,1-2,5H2

InChI Key

JOPNKFRSZPJNHG-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1N=CC(=C2)S(=O)(=O)Cl

Origin of Product

United States

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